N1-Isopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine
Description
N1-Isopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1354015-78-3) is a branched aliphatic diamine derivative with a molecular formula of C₁₁H₂₅N₃ and a molecular weight of 199.34 g/mol . Its structure features an ethane-1,2-diamine backbone substituted at the N1 position with an isopropyl group and a (1-methylpiperidin-3-yl)methyl moiety. The piperidine ring introduces conformational rigidity, while the isopropyl group enhances hydrophobicity.
Properties
IUPAC Name |
N'-[(1-methylpiperidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-11(2)15(8-6-13)10-12-5-4-7-14(3)9-12/h11-12H,4-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHZSMSLDOULJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144514 | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-69-4 | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-Isopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine, a compound with the chemical formula C12H27N3, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in various scientific domains.
Chemical Structure and Properties
The compound features a unique structure that includes an isopropyl group and a 1-methylpiperidine moiety attached to an ethane-1,2-diamine backbone. This configuration contributes to its biological activity by enabling interactions with various molecular targets.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Enzyme Modulation : The compound has been explored as a biochemical probe for studying enzyme-substrate interactions. Its ability to bind to specific enzymes could provide insights into metabolic processes and potential therapeutic applications.
- Receptor Binding : Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic avenues for neurological disorders.
Synthesis Methods
The synthesis of this compound typically involves the alkylation of ethane-1,2-diamine with 1-methylpiperidine under controlled conditions. Common reagents and solvents include:
| Reagent/Solvent | Role |
|---|---|
| Ethanol | Solvent for reaction |
| Sodium Hydride | Base for nucleophilic substitution |
| Hydrogen Peroxide | Oxidizing agent (if needed) |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction can modulate their activity, leading to downstream effects on cellular signaling pathways. For instance:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission.
- Enzymatic Inhibition : By binding to active sites on enzymes, it can inhibit or enhance their catalytic activity, impacting metabolic pathways.
Case Studies
Recent research has highlighted the potential applications of this compound in various fields:
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Studies : In vitro studies demonstrated that the compound could modulate neurotransmitter release in neuronal cultures, indicating its potential role in treating neurodegenerative diseases.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this compound could act as a competitive inhibitor for certain metabolic enzymes, providing insights into its biochemical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N1,N2-disubstituted ethane-1,2-diamines. Key structural variations among analogues include:
Cyclic Amine Substituents: Piperidine vs. Pyrrolidine: Substitution of the piperidine ring (6-membered) with pyrrolidine (5-membered) alters steric and electronic properties. Positional Isomerism: The methyl group on the piperidine ring at the 3-position (target compound) versus 4-position (e.g., N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine, CAS: 1353951-95-7) affects spatial orientation and binding interactions .
N1-Substituents :
- Hydrophobic Groups : The isopropyl group in the target compound contrasts with methyl (e.g., N1-Methyl derivative, CAS: 1353951-83-3) or ethyl (e.g., N1-Ethyl derivative, CAS: 1353951-95-7) substituents. Larger hydrophobic groups may enhance lipid solubility and bioavailability .
- Aromatic vs. Aliphatic : Compounds like N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS: 74764-17-3) incorporate aromatic rings, enabling π-π stacking interactions but reducing metabolic stability compared to aliphatic substituents .
Computational and Experimental Correlations
- DFT Studies : highlights that corrosion inhibition efficacy in amine-based compounds correlates with electron-donating groups and adsorption energy. Though the target compound’s corrosion inhibition is untested, its isopropyl and piperidinyl groups may enhance adsorption on metal surfaces .
- Toxicity : Substituted ethane-1,2-diamines like N1,N2-bis(2-hydroxylbenzyl) derivatives () show low cytotoxicity, suggesting the target compound’s safety profile warrants further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
